5-(4-([1,1'-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole
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Overview
Description
5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties
Preparation Methods
The synthesis of 5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole involves multiple steps, typically starting with the preparation of the quinazoline core. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often using aniline and ethyl glyoxalate as substrates.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Palladium-catalyzed reactions are frequently used, with conditions such as amine (3.0 equiv), isocyanide (3.0 equiv), carbodiimide (0.2 mmol), Pd(OAc)2 (5 mol%), and Cs2CO3 (3.0 equiv) in toluene.
Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using halogenated derivatives as intermediates.
Major products from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the quinazoline or indolo[2,3-c]carbazole moieties.
Scientific Research Applications
5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-inflammatory and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
4-(3H)-quinazolinones: Known for their anti-cancer and anti-inflammatory activities.
Polycarbazole derivatives: Used in materials science and electronics.
What sets 5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole apart is its unique combination of the quinazoline and indolo[2,3-c]carbazole moieties, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
9-phenyl-14-[4-(4-phenylphenyl)quinazolin-2-yl]-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4/c1-3-13-29(14-4-1)30-23-25-31(26-24-30)43-33-17-7-10-20-36(33)45-44(46-43)48-38-22-12-9-19-35(38)42-40(48)28-27-39-41(42)34-18-8-11-21-37(34)47(39)32-15-5-2-6-16-32/h1-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQFZWONVSMZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)N5C6=C(C7=CC=CC=C75)C8=C(C=C6)N(C9=CC=CC=C98)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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